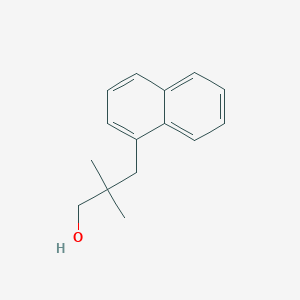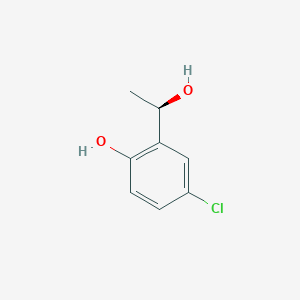
(r)-4-Chloro-2-(1-hydroxyethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4-Chloro-2-(1-hydroxyethyl)phenol is a chiral compound belonging to the class of phenols It is characterized by the presence of a chlorine atom at the 4-position and a hydroxyethyl group at the 2-position of the phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Chloro-2-(1-hydroxyethyl)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent. This method is known for its mild, green, and highly efficient protocol, providing excellent yields without the need for chromatographic purification . Another method involves the enzymatic synthesis using ketoreductase to perform the reduction of phenylephrine intermediates .
Industrial Production Methods
Industrial production of ®-4-Chloro-2-(1-hydroxyethyl)phenol typically involves scalable and green synthesis methods. The use of arylboronic acids and aqueous hydrogen peroxide in ethanol is a preferred route due to its simplicity and high efficiency . This method can be scaled up to at least 5 grams at room temperature with a one-minute reaction time, making it suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
®-4-Chloro-2-(1-hydroxyethyl)phenol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as chromic acid, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially at the chlorine-substituted position.
Major Products Formed
Oxidation: The major product formed is para-benzoquinone.
Reduction: The reduction of the hydroxyethyl group can lead to the formation of ethylphenol derivatives.
Substitution: Substitution reactions can yield various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
®-4-Chloro-2-(1-hydroxyethyl)phenol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role as a metabolite in various biological pathways.
Medicine: It has potential therapeutic applications due to its structural similarity to other bioactive phenols.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ®-4-Chloro-2-(1-hydroxyethyl)phenol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes such as dehydrogenases, which catalyze its oxidation to form corresponding aldehydes . This interaction is crucial for its biological activity and potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(1-Hydroxyethyl)phenol
- 4-Hydroxy-alpha-methyl-benzenemethanol
- 4-Hydroxy-alpha-methylbenzyl alcohol
Uniqueness
®-4-Chloro-2-(1-hydroxyethyl)phenol is unique due to the presence of both a chlorine atom and a hydroxyethyl group on the phenol ring. This combination imparts distinct chemical properties and reactivity compared to other similar compounds. The chiral nature of the compound also adds to its uniqueness, making it valuable for enantioselective synthesis and applications.
Propiedades
Fórmula molecular |
C8H9ClO2 |
|---|---|
Peso molecular |
172.61 g/mol |
Nombre IUPAC |
4-chloro-2-[(1R)-1-hydroxyethyl]phenol |
InChI |
InChI=1S/C8H9ClO2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-5,10-11H,1H3/t5-/m1/s1 |
Clave InChI |
MMEFEZLZLKQZJO-RXMQYKEDSA-N |
SMILES isomérico |
C[C@H](C1=C(C=CC(=C1)Cl)O)O |
SMILES canónico |
CC(C1=C(C=CC(=C1)Cl)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


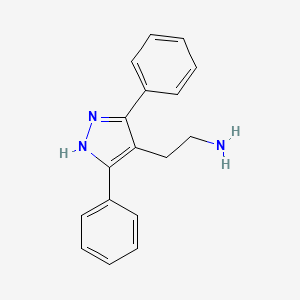

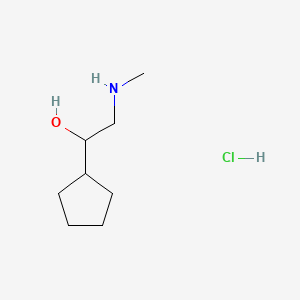



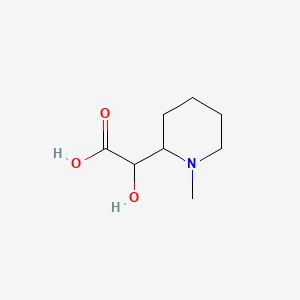
![1-[(1-ethyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-ol](/img/structure/B13606250.png)

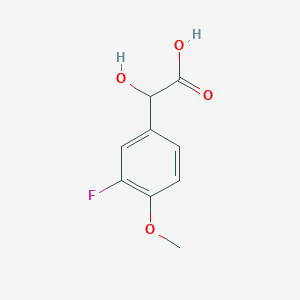

![[(1E)-5-bromo-4,4-dimethylpent-1-en-1-yl]benzene](/img/structure/B13606263.png)

